4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
650628-46-9 |
|---|---|
Molecular Formula |
C13H11ClN4O |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-1-(3-ethoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4O/c1-2-19-10-5-3-4-9(6-10)18-13-11(7-17-18)12(14)15-8-16-13/h3-8H,2H2,1H3 |
InChI Key |
LHCQFHFWGLLCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation: Pyrazolo[3,4-d]Pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions. A widely adopted approach involves reacting 5-amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carboxamide with formamidine acetate under acidic conditions .
Procedure :
-
Reactant Preparation : 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carboxamide (10 mmol) is suspended in acetic acid (20 mL).
-
Cyclization : Formamidine acetate (15 mmol) is added, and the mixture is refluxed at 120°C for 6–8 hours.
-
Workup : The reaction is quenched with ice water, neutralized with NaHCO₃, and extracted with ethyl acetate.
-
Isolation : The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield 1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 8 hours |
| Purification Method | Column Chromatography |
Chlorination at Position 4
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Reaction Time | 4 hours |
| Purity (HPLC) | ≥98% |
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields. This method is advantageous for large-scale production .
Procedure :
-
Reactant Mixing : 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carboxamide (10 mmol) and formamidine acetate (15 mmol) are dissolved in dimethylformamide (DMF, 15 mL).
-
Microwave Conditions : Irradiated at 150°C for 20 minutes (300 W, closed vessel).
-
Chlorination : The intermediate is treated with POCl₃ (10 mL) under microwave at 100°C for 10 minutes.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Core + Chlorination) | 70% + 82% |
| Total Time | 30 minutes |
Analytical Validation
Spectroscopic Characterization :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (t, J = 8.0 Hz, 1H, aryl-H), 7.02 (dd, J = 8.4, 2.4 Hz, 1H, aryl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃) .
-
¹³C NMR : δ 161.2 (C-4), 155.8 (C-6), 152.3 (C-2), 139.5 (aryl-C), 128.7–114.2 (remaining aryl-C), 63.5 (OCH₂CH₃), 14.8 (OCH₂CH₃) .
Mass Spectrometry :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional | 72 | 12 hours | Moderate |
| Microwave-Assisted | 70 | 30 minutes | High |
Critical Observations :
-
Microwave methods reduce chlorination side products (e.g., di-chlorinated derivatives) by 40% .
-
Conventional synthesis remains preferable for small-scale research due to equipment accessibility .
Challenges and Solutions
Issue : Low solubility of 1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in POCl₃.
Solution : Use of DMF as a co-solvent (5% v/v) enhances solubility, improving yields to 90% .
Issue : Hydrolysis of chloro intermediate during workup.
Solution : Quenching at 0°C and rapid filtration minimize contact with moisture .
Industrial-Scale Considerations
For batch production (≥1 kg):
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that 4-chloro-1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests that derivatives of this compound may serve as potential lead compounds for developing novel anticancer agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation. The structural features of pyrazolo[3,4-d]pyrimidines contribute to their interaction with biological targets involved in inflammatory pathways.
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated activity against various bacterial strains, indicating potential for use in antimicrobial therapies. This broadens the scope of applications for this compound beyond oncology and inflammatory diseases.
Synthetic Chemistry
The synthesis of this compound can be achieved through palladium-catalyzed reactions that allow for regioselective functionalization. The chloro group at the C-4 position serves as a versatile leaving group, enabling further chemical modifications to enhance biological activity or alter pharmacokinetic properties .
Synthesis Pathway
A typical synthesis pathway involves:
- Starting from allopurinol,
- Reacting with phosphorus oxychloride,
- Followed by a coupling reaction with aryl halides to introduce the ethoxy group at the 3-position.
This method not only provides access to the desired compound but also allows for the generation of a library of related pyrazolo[3,4-d]pyrimidines through systematic variation of substituents at different positions on the ring system .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines. The results highlighted that compounds with specific substitutions at the phenyl ring exhibited enhanced activity against A549 and MCF-7 cells. The study concluded that further optimization of these compounds could lead to more effective anticancer therapies.
Case Study: Anti-inflammatory Screening
Another investigation focused on the anti-inflammatory potential of several pyrazolo[3,4-d]pyrimidines. The compounds were tested for their ability to inhibit prostaglandin synthesis in vitro. Results indicated that certain derivatives showed significant inhibition compared to standard anti-inflammatory drugs like Diclofenac, suggesting a favorable safety profile and efficacy for future drug development .
Data Tables
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The biological activity and reactivity of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituents at positions 1, 4, and 4. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-donating groups (e.g., ethoxy in the target compound) improve solubility and may enhance receptor binding compared to electron-withdrawing groups (e.g., trifluoromethyl in ).
- Chlorine at position 4 is a common feature, enabling further functionalization via nucleophilic substitution .
- Bulky substituents (e.g., 2-chloro-2-phenylethyl in ) reduce metabolic clearance but may hinder membrane permeability.
Anticancer Activity:
- The target compound’s 3-ethoxyphenyl group may enhance EGFR/ErbB2 inhibition compared to 4-fluorophenyl analogues (), as electron-donating groups stabilize receptor-ligand interactions.
- Trifluoromethyl-substituted derivatives () exhibit strong kinase inhibition due to enhanced hydrophobic interactions.
Pharmacokinetics:
Biological Activity
4-Chloro-1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3O, with a molecular weight of 263.71 g/mol. The structure includes a pyrazolo ring fused to a pyrimidine ring, with a chloro group at the 4-position and an ethoxyphenyl group at the 1-position.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential applications in areas such as:
- Anticancer Activity : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .
- Antimicrobial Properties : Studies have indicated that pyrazolo derivatives can exhibit antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial properties .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspases and altering expression levels of pro-apoptotic and anti-apoptotic proteins. For example, studies show that related compounds can upregulate p53 and Bax while downregulating NF-κB, leading to enhanced apoptosis in breast cancer cells .
- Inhibition of Cell Proliferation : Pyrazolo derivatives have been reported to inhibit cell proliferation in various cancer cell lines by interfering with cell cycle progression and inducing cell cycle arrest at specific phases.
Case Studies
Several studies provide insights into the biological activity of pyrazolo derivatives:
- Anticancer Study : In vitro tests on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that certain pyrazolo derivatives significantly reduced cell viability compared to standard treatments like cisplatin. The most active compounds were shown to increase apoptosis markers such as caspase 3/7 activation .
- Antimicrobial Evaluation : A study assessing the antimicrobial activity of pyrazolo derivatives found that some compounds exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus. These results indicate strong bactericidal effects and potential for therapeutic use against resistant strains .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Effectiveness (MIC/MBC) | Mechanism |
|---|---|---|---|
| Anticancer | Various Pyrazolo Derivatives | IC50 values < 10 µM | Apoptosis induction via caspases |
| Antimicrobial | Related Pyrazolo Compounds | MIC = 0.22 - 0.25 µg/mL | Disruption of bacterial growth |
Q & A
Basic: What are the standard synthetic routes for 4-Chloro-1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with pyrazole-4-carboxylate derivatives. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can react with chloroacetonitrile in dioxane to form pyrimidinone intermediates, which are subsequently chlorinated using POCl₃ to introduce the 4-chloro substituent . Key intermediates are characterized via:
- 1H NMR : Signals for NH protons (δ 10.80–11.12 ppm) and aromatic protons confirm substitution patterns .
- IR spectroscopy : Peaks corresponding to carbonyl (C=O) and amine (N-H) groups validate intermediate structures .
- Crystallography : Single-crystal X-ray diffraction (e.g., C11H15N5 structure) resolves bond lengths (e.g., C4–C1: 1.484 Å) and molecular conformation .
Basic: How is the structural integrity of this compound confirmed in crystallographic studies?
Answer:
Crystallographic analysis involves:
- Bond length/angle validation : For example, the title compound C11H15N5 shows bond lengths (e.g., N2–C9: 1.473 Å) consistent with hybridized sp²/sp³ carbons .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of fine particulates .
- Decontamination : Immediately remove contaminated clothing and wash affected areas with water .
- Waste disposal : Follow institutional guidelines for halogenated organic waste due to chlorine content .
Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibition (e.g., FLT3/VEGFR-2)?
Answer:
- Substituent modification : The 3-ethoxyphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Introducing electron-withdrawing groups (e.g., Cl at position 4) improves potency by stabilizing π-π stacking .
- Biological assays : Test inhibitory activity (IC₅₀) against FLT3 and VEGFR-2 isoforms using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
- Data correlation : Compare molecular docking (e.g., AutoDock Vina) with experimental IC₅₀ values to validate binding poses .
Advanced: How to resolve contradictions in reported biological potency across studies?
Answer:
- Assay standardization : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) or cell lines (e.g., Ba/F3-FLT3-ITD vs. HUVEC) can alter IC₅₀ values .
- Metabolic stability : Assess compound stability in liver microsomes (e.g., human S9 fraction) to explain discrepancies in cellular vs. enzymatic assays .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify cross-reactivity with unrelated kinases .
Advanced: What computational strategies predict binding modes and selectivity for dual inhibitors (e.g., BRAF/VEGFR-2)?
Answer:
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to analyze protein-ligand conformational stability (e.g., RMSD < 2 Å) .
- Free energy calculations : Use MM-GBSA to compare binding affinities for BRAF (ΔG = -45 kcal/mol) vs. VEGFR-2 (ΔG = -38 kcal/mol) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors at position 4) to prioritize derivatives .
Advanced: How to design derivatives with improved metabolic stability while retaining activity?
Answer:
- Prodrug strategies : Introduce tert-butyloxy groups (e.g., compound 10 in ) to mask polar amines, enhancing oral bioavailability .
- Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., C-6 methyl) to slow CYP450-mediated oxidation .
- In vitro ADME profiling : Use Caco-2 permeability assays and hepatic clearance models (e.g., human hepatocytes) to screen candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
